![molecular formula C8H18N2O3 B1450343 [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate CAS No. 1609407-22-8](/img/structure/B1450343.png)
[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate
Overview
Description
“[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate” is a chemical compound with the CAS Number: 1609407-22-8. It has a molecular weight of 190.24 g/mol . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O2.H2O/c1-9(2)7-3-4-10(5-7)6-8(11)12;/h7H,3-6H2,1-2H3,(H,11,12);1H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is in liquid form at room temperature . It has a molecular weight of 190.24 g/mol .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound serves as a building block for synthesizing a wide array of heterocyclic compounds, which are crucial in drug development. Its reactivity allows for the creation of acyclic, carbocyclic, and both five- and six-membered heterocycles . These structures form the backbone of many pharmaceuticals due to their biological activity.
Biomedical Applications
The analogues derived from this compound have shown significant potential in biomedical applications. They are used to develop new classes of biologically active heterocyclic compounds, which can lead to advancements in treatments for various diseases .
Dyeing Polyester Materials
In textile research, derivatives of this compound are used as disperse dyes for dyeing polyester fabrics. The compound’s properties facilitate the dyeing process at different temperatures, enhancing the material’s aesthetic and functional qualities .
Antimicrobial Activities
The compound’s derivatives also exhibit antimicrobial properties, making them valuable in the synthesis of antimicrobial agents. This application is particularly relevant in developing new materials and coatings that resist microbial growth .
Organic Synthesis
As a versatile reagent in organic synthesis, this compound is involved in various chemical reactions to produce complex organic molecules. Its utility in creating enaminones is notable for synthesizing anticonvulsant and anticancer agents .
Chemical Reactivity Studies
Researchers utilize this compound to study chemical reactivity patterns, which are fundamental in understanding reaction mechanisms. This knowledge is essential for designing more efficient synthetic routes in chemical manufacturing .
Development of Bioactive Molecules
The compound is instrumental in the development of bioactive molecules with potential therapeutic applications. Its structural flexibility allows for the exploration of novel pharmacophores, which are the parts of molecules responsible for their biological action .
Material Science Research
In material science, the compound’s derivatives are explored for their potential to create new materials with unique properties, such as enhanced durability or specialized functionalities .
properties
IUPAC Name |
2-[3-(dimethylamino)pyrrolidin-1-yl]acetic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.H2O/c1-9(2)7-3-4-10(5-7)6-8(11)12;/h7H,3-6H2,1-2H3,(H,11,12);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYZOTOVDSYWSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)CC(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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